N-(5-chloro-2-pyridinyl)-3-methyl-4-(pentyloxy)benzenesulfonamide
Description
N-(5-chloro-2-pyridinyl)-3-methyl-4-(pentyloxy)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a pyridine ring, a methyl group, and a pentyloxy group
Properties
Molecular Formula |
C17H21ClN2O3S |
|---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-methyl-4-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C17H21ClN2O3S/c1-3-4-5-10-23-16-8-7-15(11-13(16)2)24(21,22)20-17-9-6-14(18)12-19-17/h6-9,11-12H,3-5,10H2,1-2H3,(H,19,20) |
InChI Key |
DKOAMHRNUKBBCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-chloro-2-pyridinyl)-3-methyl-4-(pentyloxy)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, 3-methyl-4-(pentyloxy)benzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amino group is chlorinated to form the corresponding chloro derivative.
Coupling: The chloro derivative is then coupled with 5-chloro-2-pyridine to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
N-(5-chloro-2-pyridinyl)-3-methyl-4-(pentyloxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The chloro group in the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone derivatives, amines, and substituted pyridine derivatives.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-3-methyl-4-(pentyloxy)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Biological Research: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is used as an intermediate in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-pyridinyl)-3-methyl-4-(pentyloxy)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridine ring can interact with aromatic residues through π-π stacking interactions, further stabilizing the binding of the compound to its target. These interactions disrupt the normal function of the target enzyme or receptor, leading to the desired therapeutic effect.
Comparison with Similar Compounds
N-(5-chloro-2-pyridinyl)-3-methyl-4-(pentyloxy)benzenesulfonamide can be compared with other similar compounds, such as:
N-(5-chloro-2-pyridinyl)-3-(methylsulfonyl)benzenesulfonamide: This compound has a methylsulfonyl group instead of a pentyloxy group, which may affect its solubility and binding properties.
N-(5-chloro-2-pyridinyl)-2-ethyl-5-(3-methyl-1,2-oxazol-5-yl)benzenesulfonamide: This compound has an oxazole ring instead of a pentyloxy group, which may influence its biological activity and selectivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
